8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Overview
Description
8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromen-4-one core, which is a common scaffold in many bioactive molecules, and includes functional groups such as a trifluoromethyl group, a hydroxyl group, and a chlorophenyl group.
Preparation Methods
The synthesis of 8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Chemical Reactions Analysis
8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural complexity.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar compounds include:
- 8-AZEPAN-1-YL-7-BENZYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE
- Indole derivatives These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the trifluoromethyl group and the chromen-4-one core in 8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE makes it unique and potentially more effective in certain applications.
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3NO3/c24-15-7-5-6-14(12-15)19-20(30)16-8-9-18(29)17(13-28-10-3-1-2-4-11-28)21(16)31-22(19)23(25,26)27/h5-9,12,29H,1-4,10-11,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMBPWFYVSUKDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC(=CC=C4)Cl)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.